5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

JAK2 Inhibition Cancer Therapeutics Kinase Selectivity

Kinase inhibitor programs often stall when a scaffold lacks a versatile derivatization handle. 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7) solves this with the validated triazolopyridine core bearing a chlorine at the 5-position-an optimal leaving group for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling rapid SAR exploration for JAK and VEGFR2 targets. • Key Filgotinib (JAK1 inhibitor) intermediate; the 5-Cl substitution offers a distinct IP differentiation vector versus generic 6- or 7-substituted analogs. • ≥98% purity; available from milligram to multi-gram scale with batch-specific QC documentation. • Ships ambient from US & EU stock points; same-day dispatch on in-stock quantities.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 175965-64-7
Cat. No. B175243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS175965-64-7
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1)Cl)N
InChIInChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
InChIKeyRCCCLZDQZNFDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Versatile Kinase Scaffold


5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7) is a heterocyclic small molecule with the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol. The compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry extensively validated for its utility in developing inhibitors of various kinases, including Janus kinases (JAKs) [1], vascular endothelial growth factor receptor 2 (VEGFR2) [2], and metabotropic glutamate receptor 2 (mGlu2) [3].

Critical Role of 5-Chloro Substitution


The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits high sensitivity to the position and nature of halogen substitution, which directly modulates both physicochemical properties and biological activity. Studies on JAK2 inhibitors demonstrate that specific substitution patterns on the triazolopyridine core are critical for achieving optimal potency and selectivity [1]. Similarly, SAR studies on mGlu2 receptor PAMs show that the nature of substituents significantly impacts activity, with QSAR models predicting pEC50 values within 0.3-0.4 log units based on specific substitution patterns [2]. Even subtle changes, such as shifting the chloro substituent from the 5-position to the 6- or 7-position, or replacing it with a bromo or fluoro group, can fundamentally alter the compound's reactivity, binding affinity, and suitability as a synthetic intermediate. Therefore, generic substitution with an unsubstituted core or a different halo-regioisomer cannot be assumed to yield equivalent performance in established synthetic routes or biological assays.

Quantitative Evidence Guide: 5-Chloro vs. Alternatives


Distinct Intermediate for JAK2 Inhibitor Discovery

The 5-chloro substitution provides a distinct chemical handle for further derivatization within the established SAR of 1,2,4-triazolo[1,5-a]pyridine-based kinase inhibitors. In the discovery of CEP-33779, a potent and selective JAK2 inhibitor, systematic exploration of substitution on the core scaffold revealed that specific positions are critical for activity [1]. While the exact 5-chloro-2-amino compound was not the lead, the SAR studies in this publication highlight that specific substitution on the core, including halogenation, is required to achieve JAK2 potency. The presence of a chlorine at the 5-position offers a different electronic and steric environment compared to hydrogen, leading to potentially distinct reactivity and downstream biological profiles. For instance, the lead optimization for CEP-33779 focused on substitutions at the C8 position for JAK2 potency and C2-NH-aryl moiety for cell potency and JAK2/JAK3 selectivity [1], underscoring that the specific substitution pattern dictates the inhibitor's overall profile.

JAK2 Inhibition Cancer Therapeutics Kinase Selectivity

Distinct Physicochemical Properties vs. Regioisomers

The introduction of a chlorine atom at the 5-position modifies the compound's physicochemical properties, creating a unique profile distinct from other regioisomers or unsubstituted analogs. The calculated aqueous solubility for 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 0.89 g/L at 25°C, with a predicted pKa of 3.12±0.30 . In comparison, the 7-chloro regioisomer exhibits a different predicted pKa of 4.32±0.30 , indicating a measurable difference in basicity that can impact solubility, permeability, and overall ADME profile. These differences are critical for procurement decisions when selecting a building block for a specific synthetic sequence or a core scaffold for a medicinal chemistry program.

Physicochemical Properties ADME Profiling Solubility

Unique Synthetic Handle for Cross-Coupling

The presence of a halogen atom on the [1,2,4]triazolo[1,5-a]pyridine core is known to enhance its utility in modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures . The 5-position of the [1,2,4]triazolo[1,5-a]pyridine ring is a distinct and validated point for functionalization in the design of bioactive molecules, as demonstrated in the development of mGlu2 PAMs where the nature of substituents at specific positions was a key optimization parameter [1]. This makes the 5-chloro compound a versatile intermediate for exploring chemical space not accessible via the unsubstituted core or regioisomers like the 6-chloro or 7-chloro analogs, which would undergo coupling at a different position, leading to a structurally different final product.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Scaffold in Kinase Inhibitor IP Landscape

The [1,2,4]triazolo[1,5-a]pyridine scaffold, including halogenated derivatives, is a well-represented chemotype in the patent literature for kinase inhibitors. US Patent 11,919,896 B2 explicitly claims [1,2,4]triazolo[1,5-a]pyridine compounds as JAK inhibitors, with specific mention of various halogen substituents [1]. Similarly, Chinese Patent CN-107759587-B describes the medical use of [1,2,4]triazolo[1,5-a]pyridine compounds as JAK kinase inhibitors [2]. While 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is not specifically named as the lead compound in these patents, its core structure with a 5-chloro substitution falls directly within the general formulas claimed. This provides a clear intellectual property context and indicates its relevance in a highly active area of drug discovery.

Intellectual Property Kinase Inhibitors Patent Landscape

Applications: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine


Medicinal Chemistry: JAK2 & VEGFR2 Inhibitor Optimization

Research teams focused on developing novel kinase inhibitors, particularly against JAK2 and VEGFR2, should consider 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a core scaffold. The triazolopyridine class has been extensively validated for these targets [1], and the 5-chloro substitution provides a unique vector for exploring SAR, distinct from the more common 6- and 7-substituted analogs. As demonstrated by the development of CEP-33779, subtle changes in substitution pattern on this core are critical for achieving target potency and selectivity .

Building Block for Diversity-Oriented Synthesis

This compound is an ideal building block for chemists employing diversity-oriented synthesis. The chlorine atom at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino groups at this specific position [1]. This is a key advantage over unsubstituted or differently substituted regioisomers, as it enables rapid exploration of chemical space around a validated kinase inhibitor scaffold .

Chemical Probes for Kinase Selectivity Profiling

Given the established role of [1,2,4]triazolo[1,5-a]pyridines as kinase inhibitors [1], the 5-chloro variant can be employed as a starting point for developing chemical probes. Its distinct physicochemical properties, including its specific pKa , can be leveraged to design probes with unique cellular permeability and target engagement profiles. This allows researchers to dissect the role of specific kinases in complex biological pathways.

Designing Novel Compounds in Established IP Space

For organizations seeking to navigate the crowded patent landscape of kinase inhibitors, the 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold represents a strategic starting point. While the core structure is covered by broad patents for JAK inhibition [1], its specific 5-position substitution pattern offers a distinct avenue for further derivatization, potentially leading to novel compounds with improved properties or distinct selectivity profiles that may be patentable.

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